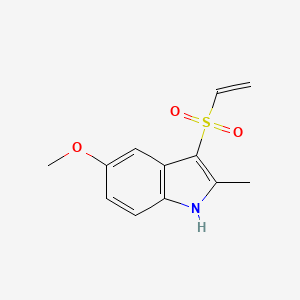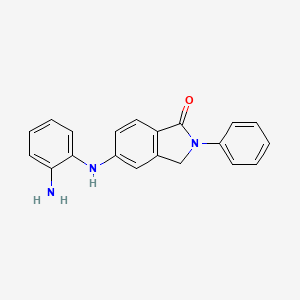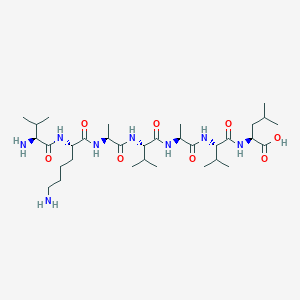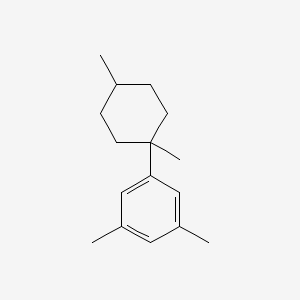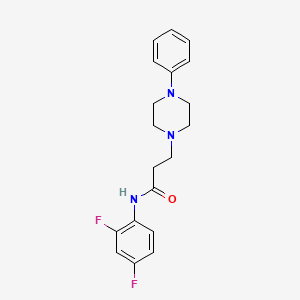
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Attachment of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2,4-difluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(2,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
Uniqueness
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the difluorophenyl group. These structural features can influence its pharmacological properties and make it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
923024-63-9 |
|---|---|
Molekularformel |
C19H21F2N3O |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-6-7-18(17(21)14-15)22-19(25)8-9-23-10-12-24(13-11-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,22,25) |
InChI-Schlüssel |
DMJRJVQNQXSWCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
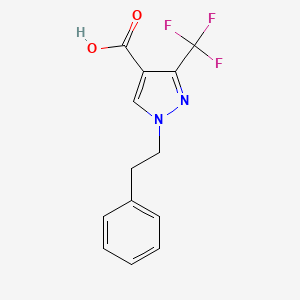
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)

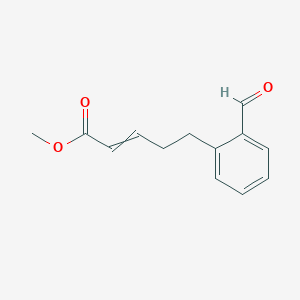
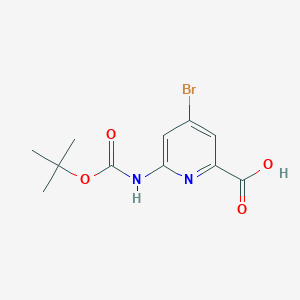
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
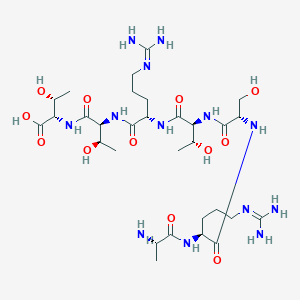
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
